(3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol
Overview
Description
(3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol, also known as MEP, is an organic compound belonging to the class of pyrrolidines. It is a synthetic derivative of piperazine and has been used in many scientific research applications such as medicinal chemistry, biochemistry, and pharmacology. MEP is a colorless, crystalline solid with a melting point of 219-221 °C and a boiling point of 239-241 °C. It is soluble in methanol and ethanol, and insoluble in water. MEP has been studied for its potential therapeutic properties in various diseases and disorders.
Scientific Research Applications
Intercalating Nucleic Acids (INAs)
- DNA and RNA Interaction : A derivative of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol was synthesized and incorporated into oligodeoxynucleotides (ODN) to form intercalating nucleic acids (INAs). This incorporation slightly destabilized INA-DNA duplexes, while INA-RNA duplexes were strongly destabilized. It was found that the stabilization of a DNA three-way junction (TWJ) improved when the intercalator moiety was inserted into the junction region as a bulge (Filichev & Pedersen, 2003).
Synthesis Methods
- Large-Scale Synthesis : A practical large-scale synthesis method for (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for various bioactive molecules, was developed. This method achieved a 51% overall yield through an asymmetric 1,3-dipolar cycloaddition reaction, demonstrating an efficient and scalable approach for producing this compound (Kotian et al., 2005).
Iminosugar Nucleosides
- Synthesis and Potential Applications : The synthesis of an iminosugar nucleoside, N-(pyren-1-yl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, was achieved with high yield. This compound, an analogue of 2-deoxy-D-ribose, suggests potential for further exploration in nucleoside mimicry and therapeutic applications, given its structural similarity to important biological molecules (Hassan et al., 2004).
Enantiomerically Pure Synthesis
- Chiral Building Blocks : Asymmetric 1,3-dipolar cycloadditions were utilized to synthesize enantiomerically pure 4-substituted pyrrolidin-3-ols. These compounds serve as chiral building blocks for synthesizing enantiopure bioactive pyrrolidines, highlighting their significance in the development of chiral medicines (Karlsson & Högberg, 2001).
properties
IUPAC Name |
(3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-2-12-3-5-13(6-4-12)9-7-11-8-10(9)14/h9-11,14H,2-8H2,1H3/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBIJKOPSFUZLW-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CNCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)[C@@H]2CNC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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